REACTION_CXSMILES
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[NH2:1][C:2]1[C:9]([C:10]([F:13])([F:12])[F:11])=[CH:8][C:5]([C:6]#N)=[CH:4][C:3]=1[C:14]([F:17])([F:16])[F:15].C(O)=[O:19]>>[NH2:1][C:2]1[C:9]([C:10]([F:13])([F:12])[F:11])=[CH:8][C:5]([CH:6]=[O:19])=[CH:4][C:3]=1[C:14]([F:17])([F:16])[F:15]
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Name
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Quantity
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5 g
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Type
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reactant
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Smiles
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NC1=C(C=C(C#N)C=C1C(F)(F)F)C(F)(F)F
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Name
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Quantity
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30 mL
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Type
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reactant
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Smiles
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C(=O)O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Name
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Type
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Smiles
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NC1=C(C=C(C=O)C=C1C(F)(F)F)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |